2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a hydroxyprop-1-enyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-2-carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of hydrazinobenzothiazole, which reacts with 8-hydroxyquinoline-2-carbaldehyde to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction could produce 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-amine .
Wissenschaftliche Forschungsanwendungen
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it can bind to metal ions through its hydroxy and quinoline groups, forming stable complexes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the hydroxyprop-1-enyl group.
Quinolin-2(1H)-ones: Compounds with a quinoline ring system and a carbonyl group at the 2-position.
Quinoline N-oxides: Derivatives with an oxygen atom bonded to the nitrogen in the quinoline ring.
Uniqueness
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11NO2 |
---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-6-5-9-3-2-4-11(15)12(9)13-10/h2-7,14-15H,1H3/b8-7- |
InChI-Schlüssel |
YTMAHEPBUNMNJH-FPLPWBNLSA-N |
Isomerische SMILES |
C/C(=C/C1=NC2=C(C=CC=C2O)C=C1)/O |
Kanonische SMILES |
CC(=CC1=NC2=C(C=CC=C2O)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.